N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with:
- A 3-(trifluoromethyl)phenyl group at position 4, contributing electron-withdrawing properties and metabolic stability.
- A 4-methoxyphenyl acetamide group at the methyl position of the triazole, influencing lipophilicity and membrane penetration.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3N5O3S/c1-40-23-11-9-19(10-12-23)15-26(38)33-17-25-34-35-28(37(25)22-7-4-6-21(16-22)29(30,31)32)41-18-27(39)36-14-13-20-5-2-3-8-24(20)36/h2-12,16H,13-15,17-18H2,1H3,(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJGOPJEQVBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Indole Moiety: The indole ring can be introduced via Fischer indole synthesis or other suitable methods.
Attachment of the Sulfanyl Group: This step may involve nucleophilic substitution reactions.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[
Biological Activity
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a triazole ring, and various functional groups contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 445.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N5O3S |
| Molecular Weight | 445.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to this triazole derivative exhibit significant anticancer activity. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific pathways related to cell death and proliferation inhibition . The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of triazoles possess broad-spectrum antibacterial properties. A comparative study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, suggesting potential for treating infections caused by resistant strains .
The biological activity of this compound likely involves:
- Inhibition of Enzymatic Activity : The triazole ring may interact with enzymes critical for cell survival in pathogens or cancer cells.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that the tested triazole derivative significantly inhibited tumor growth in vitro and demonstrated low cytotoxicity to normal cells .
Study 2: Antimicrobial Efficacy
A 2020 review highlighted the antibacterial properties of triazole derivatives against ESKAPE pathogens—known for their antibiotic resistance. The tested compounds exhibited MIC values ranging from 10–100 µg/mL against resistant strains like MRSA and VRE (vancomycin-resistant enterococci) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity in Triazole Derivatives
Table 1: Key Structural and Functional Comparisons
Trifluoromethyl Group
- The 3-(trifluoromethyl)phenyl group in the target compound enhances hydrophobicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) compared to non-fluorinated analogs .
- In contrast, compounds with trifluoroacetyl groups (e.g., 4g in ) showed moderate antimalarial activity in pLDH assays but lower synthetic yields (72%) .
Sulfanyl vs. Oxygen Linkers
- The sulfanyl (-S-) bridge in the target compound may improve metabolic stability and solubility compared to oxygen-linked analogs (e.g., ethers or esters). For example, sulfonyl-substituted triazoles in achieved 74–89% yields in multicomponent reactions, suggesting synthetic viability .
4-Methoxyphenyl Acetamide
- The 4-methoxyphenyl group balances hydrophobicity and hydrogen-bonding capacity. Similar substituents in ’s 1,2,4-triazole derivatives (e.g., compound 7d) showed enhanced antimicrobial activity (MIC: 4 µg/mL against Gram-positive bacteria) due to improved membrane penetration .
Antimicrobial Activity
- Lipophilic side chains (e.g., in ’s compounds 7a–d) correlate with lower MIC values against Gram-negative bacteria (4–128 µg/mL). The target compound’s sulfanyl-indolyl and 4-methoxyphenyl groups may similarly enhance penetration through microbial membranes .
- In contrast, β-naphthol-fused triazoles () and Phrymarolin derivatives () showed reduced activity when bulky substituents were introduced, highlighting the importance of substituent size .
Enzyme Inhibition
Research Findings and Implications
Balanced Hydrophobicity : The target compound’s sulfanyl-indolyl and 4-methoxyphenyl groups likely optimize lipophilicity for membrane penetration while retaining solubility, a critical factor missing in ’s less-active Phrymarolin derivatives .
Electron-Withdrawing Effects: The 3-(trifluoromethyl)phenyl group may enhance metabolic stability and target binding compared to non-fluorinated analogs, as seen in COX inhibitors () .
Synthetic Feasibility : Sulfanyl-linked triazoles (e.g., ) are synthetically accessible (yields >70%), supporting scalable production of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
